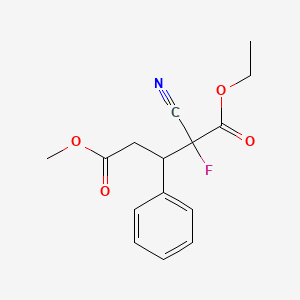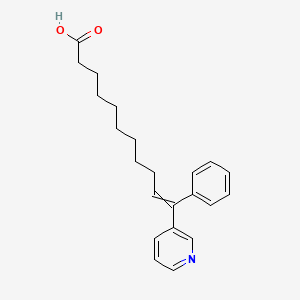
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is a synthetic organic compound characterized by the presence of a phenyl group, a pyridinyl group, and an undecenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of pyridine with phenyl-substituted alkenes, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond, converting it into a saturated alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Undec-10-enoic acid: Shares the undecenoic acid backbone but lacks the phenyl and pyridinyl groups.
11-Bromo-undec-10-enoic acid: Similar structure with a bromine atom instead of the phenyl and pyridinyl groups.
10-Undecenoyl chloride: A related compound with a chloride group instead of the carboxylic acid.
Uniqueness: 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93943-72-7 |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
11-phenyl-11-pyridin-3-ylundec-10-enoic acid |
InChI |
InChI=1S/C22H27NO2/c24-22(25)16-10-5-3-1-2-4-9-15-21(19-12-7-6-8-13-19)20-14-11-17-23-18-20/h6-8,11-15,17-18H,1-5,9-10,16H2,(H,24,25) |
InChI-Schlüssel |
OILGTIRDDCJSRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCCCCCCCC(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
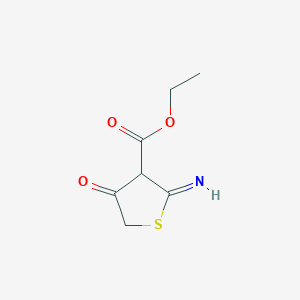
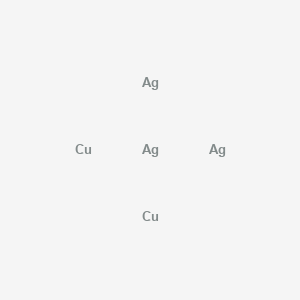

![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
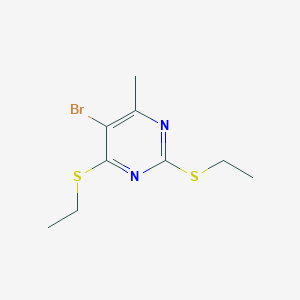
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

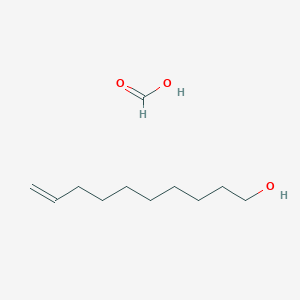
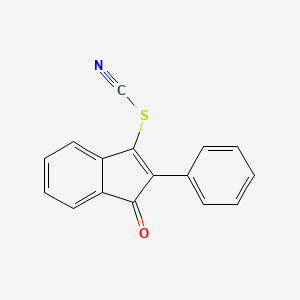
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
